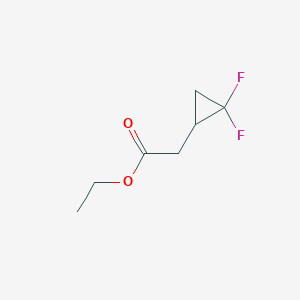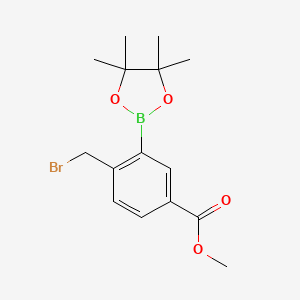
1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H4BrClF4 . It is a benzyl bromide derivative characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of substances with antiviral activities .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions.
Pharmacokinetics
Similar compounds have been described as metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Similar compounds have been used to prepare substances that inhibit the hepatitis c virus ns5b polymerase .
Action Environment
It’s known that the reaction conditions for similar compounds can be exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position . This compound is known to react with nucleophiles such as thiols, amines, and alcohols, forming covalent bonds with these biomolecules. The nature of these interactions often involves the formation of stable adducts, which can alter the activity and function of the target biomolecules.
Cellular Effects
The effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit specific signaling pathways by covalently modifying key signaling proteins, leading to altered cellular responses. Additionally, 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of biomolecules via nucleophilic substitution reactions . This compound can bind to enzymes and inhibit their activity by forming stable covalent bonds with active site residues. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The changes in gene expression observed with this compound are often a result of its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide in laboratory settings are influenced by its stability and degradation over time . This compound is relatively stable under ambient conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide can lead to cumulative effects on cellular function, including persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a marked change in cellular response. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing adverse effects.
Metabolic Pathways
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can determine its specific biochemical effects and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene typically involves the bromination of 3-Chloro-2-fluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding benzyl fluoride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzyl fluoride.
Scientific Research Applications
Chemistry: 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs that target specific biological pathways. Its unique substituents enhance the pharmacokinetic properties of drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
- 3-Fluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Comparison: 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to other benzyl bromides. The presence of multiple electron-withdrawing groups enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILUIBARYCHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184355 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-66-6 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)










